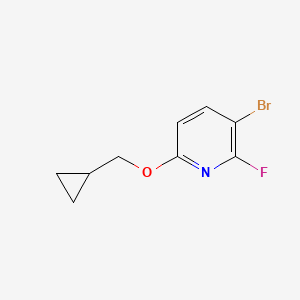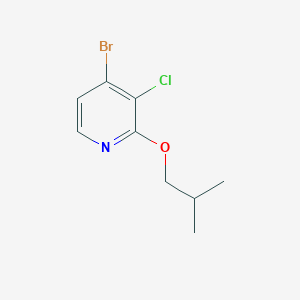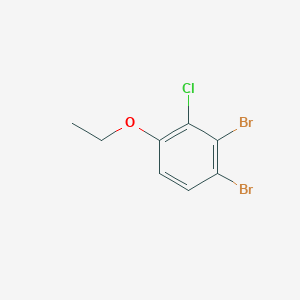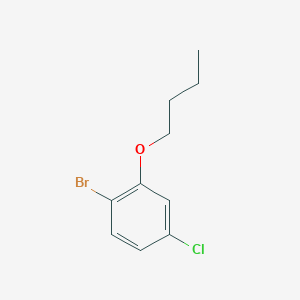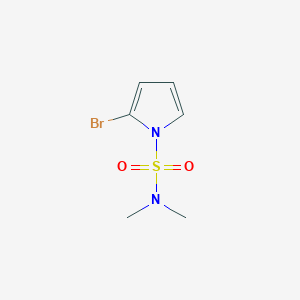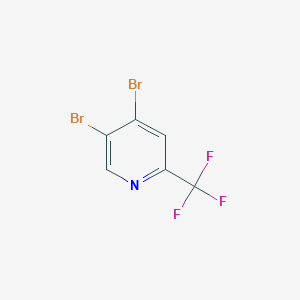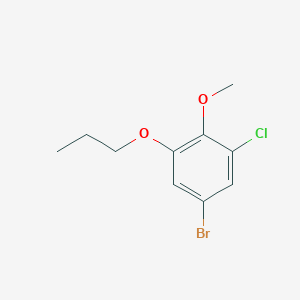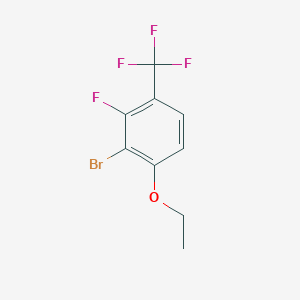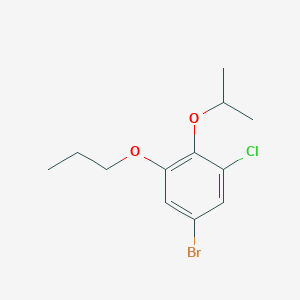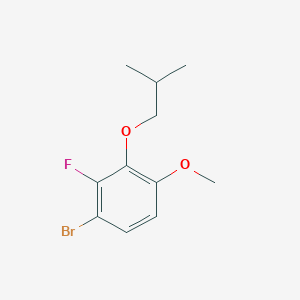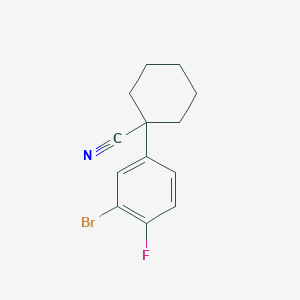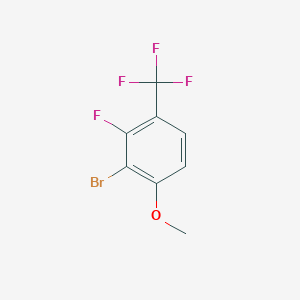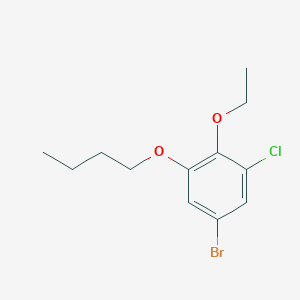
5-Bromo-1-butoxy-3-chloro-2-ethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-butoxy-3-chloro-2-ethoxybenzene is an organic compound with the molecular formula C12H16BrClO2 and a molecular weight of 307.61 g/mol . It is a derivative of benzene, characterized by the presence of bromine, chlorine, butoxy, and ethoxy substituents on the aromatic ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 5-Bromo-1-butoxy-3-chloro-2-ethoxybenzene typically involves electrophilic aromatic substitution reactions. The general mechanism includes the formation of a sigma-bond between the electrophile and the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring . Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
5-Bromo-1-butoxy-3-chloro-2-ethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include halogens and nucleophiles, leading to the formation of substituted benzene derivatives.
Oxidation and Reduction: These reactions can modify the functional groups attached to the benzene ring, resulting in different oxidation states and products.
Coupling Reactions: Suzuki-Miyaura coupling is a notable reaction involving this compound, where it reacts with boron reagents under palladium catalysis to form carbon-carbon bonds.
Scientific Research Applications
5-Bromo-1-butoxy-3-chloro-2-ethoxybenzene is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology and Medicine: It is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of selective inhibitors for specific biological targets.
Industry: The compound is employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-1-butoxy-3-chloro-2-ethoxybenzene involves its interaction with specific molecular targets, leading to the desired chemical transformations. In electrophilic aromatic substitution, the compound forms a sigma-bond with the electrophile, generating a benzenonium intermediate, which then undergoes deprotonation to yield the final product . The pathways involved in these reactions are crucial for understanding the compound’s reactivity and applications.
Comparison with Similar Compounds
5-Bromo-1-butoxy-3-chloro-2-ethoxybenzene can be compared with other benzene derivatives such as:
5-Bromo-2-chlorobenzaldehyde: Another bromine and chlorine-substituted benzene derivative used in organic synthesis.
5-Bromo-2-chloro-4’-ethoxydiphenylmethane: A similar compound used as an intermediate in pharmaceutical synthesis.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical properties and reactivity, making it valuable for targeted applications in various fields.
Properties
IUPAC Name |
5-bromo-1-butoxy-3-chloro-2-ethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrClO2/c1-3-5-6-16-11-8-9(13)7-10(14)12(11)15-4-2/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBGFTUXXBEXKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C(=CC(=C1)Br)Cl)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
